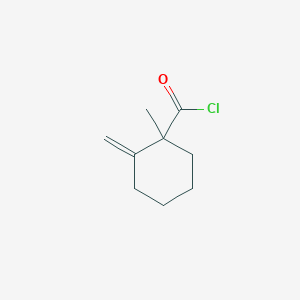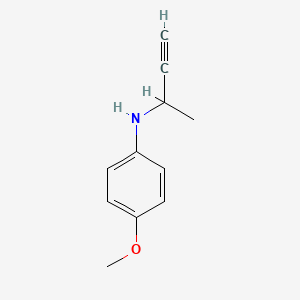
N-(But-3-yn-2-yl)-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(But-3-yn-2-yl)-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a methoxy group attached to the benzene ring and a but-3-yn-2-yl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of 4-methoxyaniline: The synthesis of N-(But-3-yn-2-yl)-4-methoxyaniline can be achieved through the alkylation of 4-methoxyaniline with but-3-yn-2-yl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of the but-3-yn-2-yl halide to form the desired product.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction between 4-methoxyaniline and a but-3-yn-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for introducing the alkyne group into the aniline derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions:
Oxidation: N-(But-3-yn-2-yl)-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with reduced alkyne groups. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced alkyne derivatives.
Substitution: Substituted aniline derivatives.
科学的研究の応用
Chemistry: N-(But-3-yn-2-yl)-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aniline derivatives. Its alkyne group can be utilized in click chemistry reactions to label biomolecules.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
作用機序
The mechanism of action of N-(But-3-yn-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The alkyne group can participate in click chemistry reactions, enabling the labeling and tracking of biomolecules .
類似化合物との比較
N-(But-3-yn-2-yl)benzamide: This compound features a benzamide group instead of a methoxy group, leading to different reactivity and applications.
Hexanoic acid, but-3-yn-2-yl ester:
Uniqueness: N-(But-3-yn-2-yl)-4-methoxyaniline is unique due to the presence of both an alkyne group and a methoxy group on the aniline ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields. The methoxy group enhances the compound’s solubility and stability, while the alkyne group provides a site for further functionalization through click chemistry reactions.
特性
CAS番号 |
247123-16-6 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
N-but-3-yn-2-yl-4-methoxyaniline |
InChI |
InChI=1S/C11H13NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h1,5-9,12H,2-3H3 |
InChIキー |
ICYFRKNXVRXFCO-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)NC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


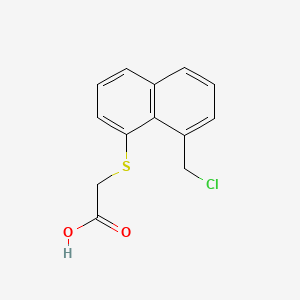
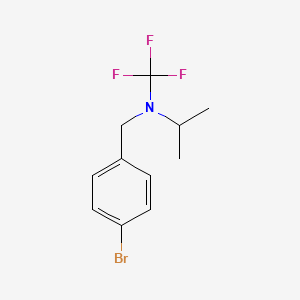
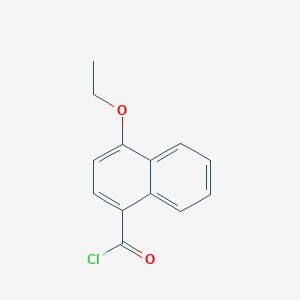
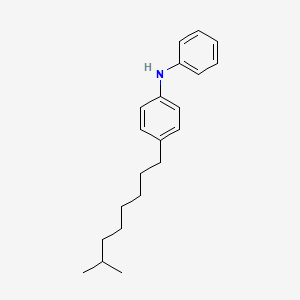
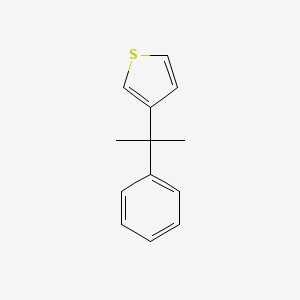
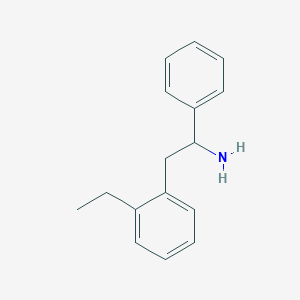
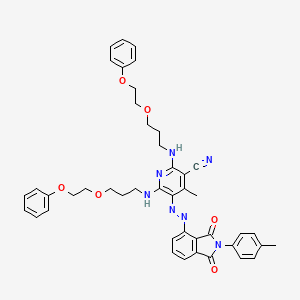
![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)
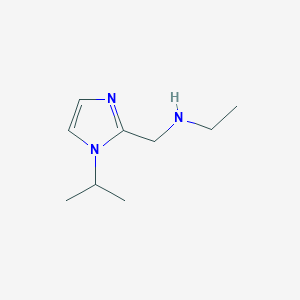
![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)


